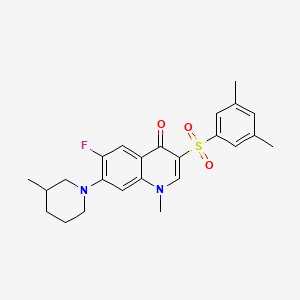
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone involves various chemical reactions, primarily the Mannich reaction, which is a three-component reaction involving a ketone, an amine, and formaldehyde. In one study, a series of 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized using this method, with yields ranging from 87-98% . Another related compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and tested as an insect growth regulator, indicating the versatility of these compounds in different applications . Additionally, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques. For instance, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined using IR, UV, and NMR spectroscopy, and its crystal structure was analyzed using X-ray diffraction . These studies highlight the importance of spectroscopic methods in elucidating the structures of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be diverse. For example, the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested against Galleria mellonella, indicating its potential as an insect growth regulator . The study of diethyl [(2,2-dichloro-1-isocyano)-ethenyl]phosphonate with various nucleophiles resulted in the formation of different heterocyclic compounds, demonstrating the reactivity of the isocyano group .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined computationally and experimentally. Density functional theory (DFT) calculations were used to determine the molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . The crystal structures of various compounds, such as trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, were determined, providing insight into their solid-state properties . The inclusion compound of this epoxy propanone with chloroform was also investigated using NMR spectroscopy and X-ray crystallography .
科学的研究の応用
Polymorphism Study in Related Compounds
- Polymorphic Characterization of Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate Hydrochloride : Two polymorphic forms of a closely related compound were characterized using spectroscopic and diffractometric techniques. These forms exhibit similar spectra and diffraction patterns, presenting challenges in analytical and physical characterization. Subtle structural differences were characterized using detailed solid-state nuclear magnetic resonance (SSNMR) studies and other molecular spectroscopic methods (Vogt et al., 2013).
Structural Characterization and Synthesis in Related Compounds
- Preparation and Structural Characterization of (1H-1,2,4-Triazol-1-yl) Methyl 3-(2,4-Dichlorophenyl) Propanoate : The title compound was synthesized and its structure confirmed through various diffraction methods, showcasing the application of such methods in characterizing related compounds (Shuang-hu, 2014).
Solubility Study in Related Compounds
- Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in Alcohols : A study measured the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in various alcohols, providing essential data that could be relevant for the purification process of related compounds (Wang, Li & Li, 2008).
Crystallographic and Spectroscopic Analysis in Related Compounds
- Crystallographic and Spectroscopic Elucidation in Arylamidrazone Compounds : Detailed crystallographic and spectroscopic analysis provided insights into the structural characteristics of related compounds, indicating the potential for similar in-depth studies for 1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone (Abdel-Jalil et al., 2015).
Synthesis and Application in Related Compounds
- Synthesis of Related Compounds as Potent Cytotoxic Agents : The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential cytotoxic agents, demonstrates the relevance of synthetic pathways in developing compounds with significant biological activities, potentially relevant to 1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone (Mete, Gul & Kazaz, 2007).
Antimicrobial Activity in Related Compounds
- Antimicrobial Activity in Aryloxyaryl Mannich Bases and Related Compounds : The study of the antimicrobial activity of a series of compounds similar in structure indicates the potential for the compound to be studied for similar biological activities (Vashishtha et al., 2004).
Toxicity Study in Related Compounds
- Toxicity Study of 1-(2,4-Dichlorophenyl)-3-(3,4-Dimethoxyphenyl)propenone : A toxicity study of a structurally similar compound was conducted, highlighting the importance of such studies in understanding the safety profile of chemical compounds (Khatiman, Rahmadani, Arifuddin & Rusli, 2019).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-ethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-2-12-3-6-14(7-4-12)20-10-9-17(21)13-5-8-15(18)16(19)11-13/h3-8,11,20H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDSRVIPKELRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone | |
CAS RN |
423731-06-0 |
Source


|
| Record name | 1-(3,4-DICHLOROPHENYL)-3-(4-ETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)
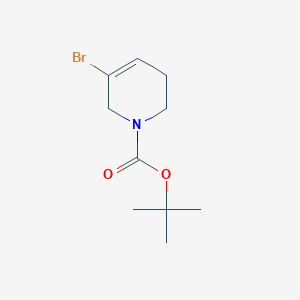

![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)
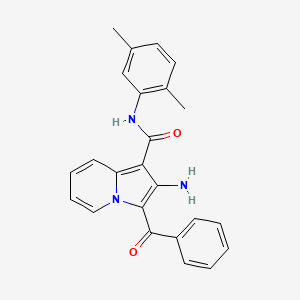
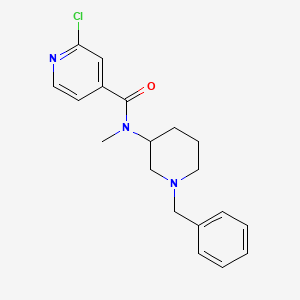
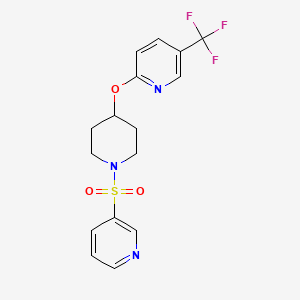
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

